7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoromethyl, methoxyphenyl, and pyridinyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.
Incorporation of the pyridinyl group: This step may involve a nucleophilic substitution reaction using a pyridinyl halide.
Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated or quinone derivatives.
Reduction: Reduction reactions may target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation may be used.
Substitution: Reagents such as halides, organometallics, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield hydroxylated derivatives, while reduction of the difluoromethyl group may produce monofluoromethyl or methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It may exhibit activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may make it suitable for various applications, including as a catalyst or intermediate in chemical processes.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide would depend on its specific biological target. Generally, compounds of this class may exert their effects by:
Binding to specific receptors or enzymes: This can modulate the activity of these proteins, leading to changes in cellular signaling pathways.
Inhibiting or activating specific enzymes: This can affect metabolic pathways and cellular processes.
Interacting with nucleic acids: This can influence gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The presence of the difluoromethyl group in this compound may confer unique properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-29-14-6-4-12(5-7-14)16-9-17(18(21)22)27-19(26-16)15(11-24-27)20(28)25-13-3-2-8-23-10-13/h2-11,18H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNMUCFOIEJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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